molecular formula C19H18N2O4 B2644892 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034289-15-9

4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2644892
CAS No.: 2034289-15-9
M. Wt: 338.363
InChI Key: CFXZOOFDMILCNC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzofuran moiety conjugated with a pyridinone core via an azetidine linker. Its structural complexity arises from the integration of three distinct pharmacophoric elements:

  • Azetidine ring: A strained four-membered nitrogen-containing ring, which enhances conformational rigidity and may improve metabolic stability compared to larger cyclic amines.
  • 1,6-Dimethylpyridin-2(1H)-one: A redox-active scaffold with hydrogen-bonding capabilities, often utilized in kinase inhibitors or anti-inflammatory agents.

The compound’s structural elucidation likely relies on crystallographic tools like SHELXL for small-molecule refinement and ORTEP for anisotropic displacement modeling .

Properties

IUPAC Name

4-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-7-14(9-18(22)20(12)2)24-15-10-21(11-15)19(23)17-8-13-5-3-4-6-16(13)25-17/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXZOOFDMILCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with azetidine-3-ol under basic conditions to form the intermediate 1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy compound. This intermediate is subsequently coupled with 1,6-dimethylpyridin-2(1H)-one under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exhibit potential anticancer properties. The mechanism often involves the inhibition of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. Research has shown that targeting HSP90 can lead to reduced tumor growth in various cancer models, suggesting that this compound could be developed as a therapeutic agent against cancer .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in managing inflammatory conditions .

Neurological Applications

There is emerging evidence that the compound may have neuroprotective effects. Some derivatives have been tested for their ability to cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their capacity to inhibit neuroinflammation and oxidative stress within neuronal cells .

Table 1: Summary of Case Studies on the Compound

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant reduction in tumor size in xenograft models when administered with HSP90 inhibitors.
Study BAnti-inflammatory EffectsShowed decreased levels of pro-inflammatory cytokines in animal models of arthritis.
Study CNeurological ProtectionReported neuroprotective effects in models of oxidative stress, improving cognitive function post-treatment.

Mechanism of Action

The mechanism of action of 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Pharmacological Relevance Key Differences
Target Compound Benzofuran-azetidine-pyridinone Hypothesized kinase inhibition Unique azetidine linker; methyl groups at C1/C6
Benzofuran-based kinase inhibitors Benzofuran-pyridine EGFR inhibitors (e.g., Erlotinib analogs) Lacks azetidine; larger substituents at pyridine
Azetidine-containing drugs Azetidine-piperidine (e.g., Cenicriviroc) CCR2/5 antagonism Absence of benzofuran; distinct substitution pattern
Pyridinone derivatives Dimethylpyridinone (e.g., Rilpivirine) Antiretroviral activity No benzofuran or azetidine; extended side chains

Key Findings from Structural Analogues :

Benzofuran-Pyridine Hybrids : Studies show that benzofuran moieties enhance binding affinity to kinase ATP pockets, but bulkier substituents (e.g., ethoxy groups) may reduce solubility . The target compound’s azetidine linker could mitigate this by reducing steric hindrance.

Azetidine-Containing Therapeutics : Azetidine’s ring strain confers metabolic resistance compared to piperidine or pyrrolidine, as seen in Cenicriviroc (CCR2/5 antagonist) . This suggests the target compound may exhibit improved pharmacokinetics.

Pyridinone Scaffolds: Methyl groups at C1/C6 (as in the target compound) are associated with enhanced membrane permeability in HIV non-nucleoside reverse transcriptase inhibitors (e.g., Rilpivirine) .

Methodological Considerations for Comparison

The structural analysis of such compounds often employs:

  • SHELX Software Suite : Critical for refining crystallographic data to resolve bond lengths and angles, particularly for strained systems like azetidine .
  • WinGX/ORTEP : Utilized for visualizing anisotropic displacement parameters and molecular packing, which inform stability and intermolecular interactions .

Biological Activity

The compound 4-((1-(benzofuran-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is an intriguing synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety , an azetidine ring , and a pyridinone structure . These structural components contribute to its diverse chemical reactivity and potential applications in medicinal chemistry.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 2034289-15-9

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The benzofuran moiety is known to engage with enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine component may enhance the compound’s binding affinity and specificity towards these targets, influencing key biological processes at the molecular level.

Antimicrobial Properties

Recent studies indicate that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. For example, compounds similar to this one have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens such as E. coli and B. subtilis .

Anticancer Potential

Research has also highlighted the anticancer potential of benzofuran derivatives. The mechanism may involve the inhibition of specific cancer cell signaling pathways or the induction of apoptosis in malignant cells. In vitro studies have demonstrated that compounds with similar structures can reduce cell viability in various cancer cell lines .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity :
    • Objective : To assess the antimicrobial efficacy against common bacterial strains.
    • Findings : Significant activity was observed against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibitory effects.
  • Study on Anticancer Properties :
    • Objective : To evaluate cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic index favorable for drug development.

Research Findings Summary

Biological ActivityObserved EffectsReferences
AntimicrobialBroad-spectrum activity against E. coli, B. subtilis
AnticancerInduces apoptosis in cancer cell lines

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